(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
Overview
Description
(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 7-position and a methanol group at the 2-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Mechanism of Action
Target of Action
The primary targets of (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to have diverse bioactivity . Some imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines are generally known to interact with their targets through various mechanisms, depending on the specific target and the functional groups present in the compound .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical pathways due to their diverse bioactivity .
Result of Action
Compounds in the imidazo[1,2-a]pyridine class have been reported to exhibit a wide range of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Biochemical Analysis
Biochemical Properties
[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context . For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and thus affecting metabolic processes .
Cellular Effects
The effects of [7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, [7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . The trifluoromethyl group enhances its binding affinity, making it a potent modulator of enzyme activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to changes in its activity . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a critical dosage range for its beneficial effects .
Metabolic Pathways
[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . The compound can also affect the levels of cofactors and other metabolites, leading to changes in metabolic pathways .
Transport and Distribution
Within cells and tissues, [7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which influence its localization and accumulation . The compound’s distribution can affect its activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of [7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
Major products formed from these reactions include oxidized derivatives such as aldehydes and carboxylic acids, reduced derivatives with altered functional groups, and substituted derivatives with different functional groups replacing the trifluoromethyl group .
Scientific Research Applications
(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of advanced materials and as a building block for the synthesis of complex molecules
Comparison with Similar Compounds
Similar Compounds
[8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol: Similar in structure but with a chlorine atom and isopropyl group.
[8-Methylimidazo[1,2-a]pyridin-3-yl]methanol: Similar core structure but with a methyl group instead of trifluoromethyl.
[2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine]: Similar core structure but with an ethanamine group
Uniqueness
The presence of the trifluoromethyl group at the 7-position and the methanol group at the 2-position makes (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol unique. This specific arrangement enhances its lipophilicity and potential biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-14-4-7(5-15)13-8(14)3-6/h1-4,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDGCIHLCHXTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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